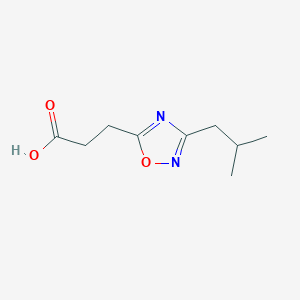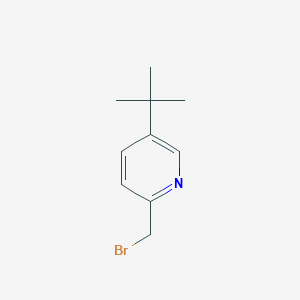![molecular formula C11H20N4 B13645302 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine](/img/structure/B13645302.png)
1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine is a compound that features a unique structure combining an imidazole ring and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine typically involves the reaction of 1-ethyl-1H-imidazole with 2-methylpiperazine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole or piperazine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperazine rings .
Applications De Recherche Scientifique
1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperazine ring can interact with various receptors, potentially modulating their activity. These interactions can affect biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(1-methyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine
- 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-ethylpiperazine
- 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-phenylpiperazine
Uniqueness
1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine is unique due to its specific combination of an ethyl-substituted imidazole ring and a methyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H20N4 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1-[(1-ethylimidazol-2-yl)methyl]-2-methylpiperazine |
InChI |
InChI=1S/C11H20N4/c1-3-14-7-5-13-11(14)9-15-6-4-12-8-10(15)2/h5,7,10,12H,3-4,6,8-9H2,1-2H3 |
Clé InChI |
VUSYJLKFNYSWBQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CN=C1CN2CCNCC2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13645222.png)
![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylicacid](/img/structure/B13645224.png)




![1-(Benzo[d]thiazol-2-ylthio)butan-2-one](/img/structure/B13645259.png)



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13645290.png)


![(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride](/img/structure/B13645312.png)
